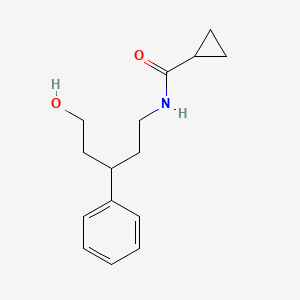

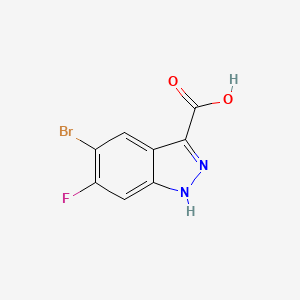

![molecular formula C8H8N2OS B2471298 4-Methoxy-5-methylthieno[2,3-d]pyrimidine CAS No. 19673-95-1](/img/structure/B2471298.png)

4-Methoxy-5-methylthieno[2,3-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrimidines, including 4-Methoxy-5-methylthieno[2,3-d]pyrimidine, has been described in numerous methods . For instance, chlorination of methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate with thionyl chloride in the presence of N,N-dimethylformamide (DMF) yielded methyl4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a six-membered aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, 4-Methoxy-5-nitropyrimidine reacts with ethanolic hydrazine hydrate below 0° to give 4-hydrazino-5-nitropyrimidine which is converted by an excess of hydrazine hydrate at 25° into 3-amino-4-nitropyrazole .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 268.29 . It is a solid substance that should be stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

- 4-Methoxy-5-methylthieno[2,3-d]pyrimidine is used as an intermediate in chemical synthesis. For instance, in the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, it is used in a process involving cyclization and chloridization, achieving a total yield of about 46% with high purity (Liu Guo-ji, 2009).

- It also serves as a starting material for creating various derivatives of thieno[2,3-d]pyrimidine. This includes the formation of 4-methoxy derivatives through nucleophilic reactions and thermal rearrangements into 3-methyl-substituted thieno[2,3-d]pyrimid-4-ones (A. Grinev & N. Kaplina, 1985).

Antifungal and Antibacterial Activity

- Some derivatives of this compound exhibit antifungal properties. For example, derivatives like 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine have been studied for their effectiveness against fungi such as Aspergillus terreus and Aspergillus niger, showing potential as antifungal agents (N. N. Jafar et al., 2017).

- In the field of antibacterial research, 2,4-diamino-5-benzylpyrimidines derivatives, which can be synthesized from this compound, have shown high in vitro activity against anaerobic organisms. These compounds have been compared favorably against drugs like metronidazole in terms of antibacterial efficacy (B. Roth et al., 1989).

Antiviral Properties

- The this compound derivatives are also explored for their antiviral properties. For instance, synthesis and studies of certain 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidine analogues, which are derived from this compound, have been carried out to investigate their efficacy against viruses such as human cytomegalovirus and herpes simplex virus type 1 (N. Saxena et al., 1988).

Application in Apoptosis Induction

- Research has shown that 4-anilino-N-methylthieno[2,3-d]pyrimidines, which can be synthesized from this compound, are potent apoptosis inducers. This discovery was made through cell- and caspase-based assays, revealing the potential of these compounds in cancer therapy (William E. Kemnitzer et al., 2009).

Safety and Hazards

Direcciones Futuras

While specific future directions for 4-Methoxy-5-methylthieno[2,3-d]pyrimidine were not found in the retrieved papers, research in the field of pyrimidines is ongoing, with a focus on developing new pyrimidines as anti-inflammatory agents . The detailed SAR analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Propiedades

IUPAC Name |

4-methoxy-5-methylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-5-3-12-8-6(5)7(11-2)9-4-10-8/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYNLCUOPXEWKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC=NC(=C12)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

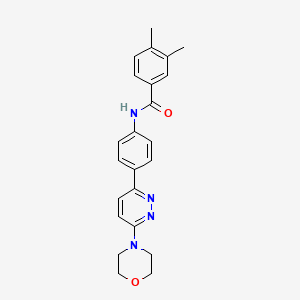

![N,N'-(3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diyl)bis(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide)](/img/structure/B2471216.png)

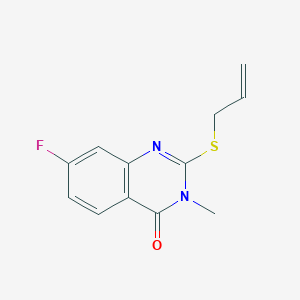

![4-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2471217.png)

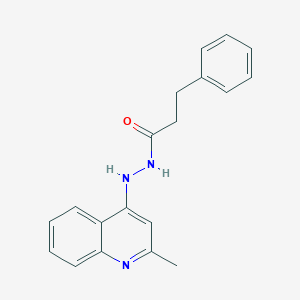

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone](/img/structure/B2471218.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile](/img/structure/B2471223.png)

![N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2471224.png)

![2-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2471226.png)

![N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2471229.png)

![Bicyclo[2.2.2]oct-5-en-2-amine hydrochloride](/img/structure/B2471237.png)